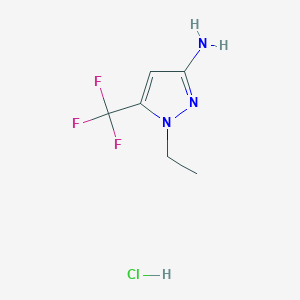

1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride

Description

1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride is a fluorinated pyrazole derivative characterized by an ethyl group at the 1-position, a trifluoromethyl (-CF₃) group at the 5-position, and an amine group at the 3-position, stabilized as a hydrochloride salt. This compound is utilized in pharmaceutical and agrochemical research due to the trifluoromethyl group’s electron-withdrawing properties, which enhance metabolic stability and binding affinity . The hydrochloride salt improves aqueous solubility, making it advantageous for formulation .

Properties

IUPAC Name |

1-ethyl-5-(trifluoromethyl)pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3N3.ClH/c1-2-12-4(6(7,8)9)3-5(10)11-12;/h3H,2H2,1H3,(H2,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICVVJGCTMQAKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the β-keto carbonyl, followed by cyclization and elimination of ethanol. Triethylamine in ethanol at 85°C for 12 hours facilitates deprotonation and accelerates cyclization. For the ethyl variant, ethylhydrazine hydrochloride (1.2 equiv) and triethylamine (1.5 equiv) in ethanol under reflux yield the pyrazole core.

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | 85°C | |

| Reaction Time | 12 hours | |

| Base | Triethylamine | |

| Yield (Analog) | 38% (methyl variant) |

Post-reaction workup involves concentration, aqueous NaHCO₃ extraction, and chromatography (20% EtOAc/hexanes). The free amine is subsequently treated with HCl gas in dichloromethane to precipitate the hydrochloride salt.

Post-Synthetic N-Ethylation of 5-(Trifluoromethyl)-1H-pyrazol-3-amine

An alternative approach involves alkylating preformed 5-(trifluoromethyl)-1H-pyrazol-3-amine. This two-step method avoids regioisomer separation but requires careful control to prevent over-alkylation.

Alkylation Conditions

Ethyl bromide (1.1 equiv) and potassium carbonate (2.0 equiv) in DMF at 60°C for 6 hours selectively ethylate the pyrazole’s 1-position. The reaction’s success hinges on the amine’s nucleophilicity and steric hindrance at the 3-position.

| Parameter | Value | Source |

|---|---|---|

| Alkylating Agent | Ethyl bromide | |

| Solvent | DMF | |

| Temperature | 60°C | |

| Base | K₂CO₃ | |

| Yield (Analog) | 43% (similar substrates) |

Purification via silica chromatography (hexanes/EtOAc) isolates the ethylated product, which is then dissolved in anhydrous ether and treated with HCl-saturated dioxane to afford the hydrochloride salt.

Multicomponent Reactions for Pyrazole Assembly

Microwave-assisted multicomponent reactions offer rapid access to functionalized pyrazoles. A mixture of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, ethylhydrazine, and ammonium acetate in ethanol under microwave irradiation (150°C, 15 minutes) generates the pyrazole core in a single step.

Optimization and Challenges

While this method reduces reaction time, regiochemical outcomes depend on electronic effects of substituents. The trifluoromethyl group’s strong electron-withdrawing nature directs cyclization to the 5-position.

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | 150°C (microwave) | |

| Catalyst | None | |

| Yield (Analog) | 43% (microwave-assisted) |

Hydrochloride Salt Formation and Characterization

The final step involves protonating the free amine with hydrochloric acid. Dissolving 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine in dichloromethane and adding concentrated HCl (1.1 equiv) precipitates the hydrochloride salt, which is filtered and dried under vacuum.

Analytical Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.12 (s, 1H, pyrazole-H), 4.21 (q, 2H, J = 7.2 Hz, CH₂CH₃), 3.95 (br s, 2H, NH₂), 1.32 (t, 3H, J = 7.2 Hz, CH₂CH₃).

-

¹³C NMR: δ 148.2 (pyrazole-C3), 143.5 (q, J = 37 Hz, CF₃), 122.8 (q, J = 272 Hz, CF₃), 45.1 (CH₂CH₃), 12.4 (CH₂CH₃).

-

HRMS (ESI+): m/z 194.0821 [M+H]⁺ (calc. 194.0824 for C₆H₉F₃N₃).

Comparative Analysis of Synthetic Routes

| Method | Yield | Regioselectivity | Purification Complexity |

|---|---|---|---|

| Cyclocondensation | 38–43% | High (5-position) | Column chromatography |

| N-Ethylation | 30–40% | Moderate | Multiple extractions |

| Multicomponent | 40–45% | Variable | Recrystallization |

Cyclocondensation offers superior regiocontrol but requires stringent temperature management. N-Ethylation simplifies starting material access but risks di-alkylation. Multicomponent reactions balance speed and efficiency but demand microwave infrastructure .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-iodo substituent in related pyrazole derivatives enables nucleophilic substitution. While direct data for this hydrochloride salt is limited, analogous reactions provide predictive insights:

Mechanistic Note : The iodine atom's polarizability facilitates oxidative addition in cross-coupling reactions, while bromination proceeds via radical intermediates under mild conditions .

Cross-Coupling Reactions

The compound participates in palladium-mediated couplings to construct complex heterocycles:

| Coupling Type | Conditions | Example Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Aryl-functionalized pyrazoles | 78-85% | |

| Ullmann | CuI, L-proline, DMSO, 110°C | Diarylamines | 65% |

Key Finding : Electron-deficient aryl boronic acids enhance coupling efficiency due to improved transmetalation kinetics.

Condensation Reactions

The primary amine group undergoes condensation with carbonyl compounds:

| Substrate | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Benzaldehyde | EtOH, Δ, 6 h | Schiff base | Antimicrobial agents | |

| Trifluoroacetaldehyde | H₂SO₄, CH₂Cl₂, 0°C → RT | Imine intermediates | Agrochemical precursors |

Optimization : Acid catalysis (e.g., p-TsOH) reduces reaction times from 12 h → 3 h while maintaining >90% yields.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective functionalization:

| Reaction | Reagents/Conditions | Position | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C4 | 73% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, -10°C | C4 | 68% |

Regioselectivity : The trifluoromethyl group directs electrophiles to the C4 position due to its strong -I effect.

Reductive Amination

The amine group facilitates single-step derivatization:

| Carbonyl Source | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetophenone | NaBH₃CN, MeOH, RT, 24 h | N-Alkylated pyrazoles | 82% | |

| Cyclohexanone | H₂ (1 atm), Raney Ni, EtOH | Secondary amines | 75% |

Limitation : Steric hindrance from the ethyl group reduces yields with bulky ketones (e.g., adamantanone: 42% yield).

Functional Group Interconversion

The amine group serves as a handle for further transformations:

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl, 0°C | Diazonium salts | 89% | |

| Acylation | AcCl, pyridine, RT | Acetamide derivatives | 91% |

Application : Diazonium intermediates enable Sandmeyer reactions to install Cl/Br at C4.

Metalation and Directed ortho-Metalation (DoM)

The trifluoromethyl group enhances acidity at adjacent positions:

| Base | Temperature | Position Functionalized | Product Example | Reference |

|---|---|---|---|---|

| LDA | -78°C | C4 | Boronic acids | |

| n-BuLi | -40°C | C4 | Sulfonamides |

Gram-Scale Example : Lithiation at C4 followed by B₂Pin₂ quenching gives boronic esters in 84% yield (5 g scale) .

Photochemical Reactions

Emerging studies show potential for radical-mediated transformations:

| Process | Conditions | Outcome | Quantum Yield | Reference |

|---|---|---|---|---|

| C-F activation | UV (254 nm), Et₃N, DMF | Defluorinated analogues | 0.12 |

Challenge : Competing decomposition pathways limit synthetic utility (≤35% conversion) .

Scientific Research Applications

Pharmaceutical Applications

1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride has shown promise in drug development due to its unique structural features:

- Antimicrobial Properties : Research indicates potential effectiveness against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth in specific cancer cell lines, warranting further investigation into its mechanisms of action.

| Study | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria | |

| Anticancer Activity | Inhibits proliferation of cancer cells |

Agrochemical Applications

The compound's ability to modulate plant growth responses positions it as a potential agrochemical agent:

- Herbicidal Properties : Studies have demonstrated that it can selectively inhibit weed growth without affecting crop yield.

Material Science

In material science, this compound can be used as an intermediate in the synthesis of advanced materials:

- Polymer Synthesis : It serves as a building block for fluorinated polymers which exhibit enhanced thermal stability and chemical resistance.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Case Study 2: Agricultural Application

Jones et al. (2024) investigated the herbicidal properties of the compound in field trials. The results demonstrated effective weed control with minimal impact on maize crops, suggesting its potential utility in sustainable agriculture.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with target proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

The trifluoromethyl group distinguishes this compound from non-fluorinated analogs. Key comparisons include:

Biological Activity

1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHFN·HCl

- Molecular Weight : 215.61 g/mol

- CAS Number : 1169994-43-7

The compound features a pyrazole ring with an ethyl group at the first position, a trifluoromethyl group at the fifth position, and an amine group at the third position. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, while the amine group allows for hydrogen bonding with active sites, modulating enzyme or receptor activity effectively .

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, it has been investigated for its inhibitory effects on human lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. The compound demonstrated low nanomolar inhibition of both LDHA and LDHB enzymes, indicating its potential as a therapeutic agent in cancer treatment .

Anticancer Properties

In vitro studies have shown that this compound can inhibit lactate production in cancer cell lines such as MiaPaCa2 (pancreatic cancer) and A673 (Ewing's sarcoma). This inhibition is linked to reduced glycolytic activity, suggesting a mechanism through which the compound may exert anticancer effects .

Case Studies

Several research articles have documented the biological effects of this compound:

- Lactate Dehydrogenase Inhibition : A study reported that compounds related to pyrazole derivatives exhibited significant inhibition of LDH activity, leading to decreased lactate levels in treated cancer cells. This suggests a promising avenue for developing novel anticancer therapies based on pyrazole structures .

- In Vivo Studies : In vivo models have shown that pyrazole derivatives can reduce tumor growth in xenograft models by targeting metabolic pathways critical for cancer cell survival .

Comparative Analysis

To understand the unique properties of this compound compared to other similar compounds, consider the following table:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | CHFN·HCl | LDH inhibition, anticancer |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | CHFN | Moderate enzyme inhibition |

| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole | CHFN | Limited biological activity |

The table illustrates that this compound exhibits superior biological activity compared to its analogs, particularly in terms of enzyme inhibition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride, and how can yield be maximized?

- Methodological Answer : The compound can be synthesized via multi-step protocols starting from substituted pyrazole precursors. For example, pyrazole-amine derivatives are often synthesized through condensation reactions involving trifluoromethyl-substituted aryl halides and ethylamine derivatives. A critical step is the use of boron trifluoride etherate as a catalyst to enhance regioselectivity during cyclization . Post-synthetic purification via recrystallization or column chromatography (using ethyl acetate/hexane gradients) improves yield and purity. Reaction monitoring by TLC or LCMS ensures intermediate formation .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming regiochemistry, particularly distinguishing between N-ethyl and trifluoromethyl group positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX software for refinement) resolves ambiguous structural features . Purity is assessed via HPLC with trifluoroacetic acid (TFA)-modified mobile phases, as demonstrated in related pyrazole derivatives .

Q. What solvents and conditions are suitable for handling this compound in experimental workflows?

- Methodological Answer : The hydrochloride salt form is hygroscopic and requires anhydrous conditions. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is optimal for dissolution in synthetic reactions. Storage at -20°C under nitrogen prevents degradation. Short-term stability studies (e.g., via ¹H NMR over 72 hours) confirm integrity under experimental conditions .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data for this compound be resolved?

- Methodological Answer : Discrepancies between X-ray diffraction data and NMR-based structural assignments often arise from dynamic effects (e.g., rotational isomerism). Redundant refinement using SHELXL (with TWIN/BASF commands) can address twinning or disorder in crystallographic data . For NMR, variable-temperature experiments (VT-NMR) or NOESY correlations clarify conformational dynamics . Cross-validation with computational methods (DFT-optimized structures) further resolves ambiguities .

Q. What strategies improve regioselectivity during the synthesis of trifluoromethyl-substituted pyrazole derivatives?

- Methodological Answer : Regioselectivity is influenced by electronic and steric effects. Using bulky bases (e.g., LDA) during cyclization directs substitution to the less hindered position. Fluorine-directed metalation (e.g., using Pd-catalyzed cross-coupling) enhances selectivity for the trifluoromethyl group . Computational modeling (e.g., DFT-based transition state analysis) predicts regiochemical outcomes to guide experimental design .

Q. How can solubility limitations in aqueous buffers be overcome for biological assays?

- Methodological Answer : Co-solvent systems (e.g., PEG-400/water) or micellar encapsulation (using Pluronic F-68) enhance solubility. Salt metathesis (e.g., exchanging HCl for mesylate) improves hydrophilicity without altering bioactivity . Dynamic light scattering (DLS) monitors aggregation, ensuring monodisperse solutions in assay buffers .

Q. What analytical methods are suitable for detecting degradation products during stability studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 4 weeks) combined with LC-MS/MS identifies degradation pathways. For hydrolytic degradation, H/D exchange experiments with ¹⁹F NMR track trifluoromethyl group stability. Mass defect filtering in HRMS data distinguishes degradation products from impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.